molecular formula C20H23N5O3 B4505734 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide

4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide

Cat. No.: B4505734
M. Wt: 381.4 g/mol
InChI Key: BDSJFKZKFFQWPA-UHFFFAOYSA-N
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Description

4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide is a complex organic compound that features a piperazine ring linked to a pyridine moiety and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of antipsychotic agents.

Scientific Research Applications

4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antipsychotic agent due to its binding affinity to dopamine and serotonin receptors.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the use of microwave-assisted synthesis to create piperazine-linked compounds. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further analyzed using spectroscopic techniques like NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and serotonin receptors, modulating their activity and thereby exerting its antipsychotic effects. The compound’s structure allows it to fit into the receptor binding sites, inhibiting or activating the receptors as needed.

Comparison with Similar Compounds

Similar Compounds

  • 4-({4-Oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}amino)benzamide
  • 4-({4-Oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanoyl}amino)benzamide derivatives

Uniqueness

What sets 4-({4-Oxo-4-[4-(2-pyridyl)piperazino]butanoyl}amino)benzamide apart from similar compounds is its specific structural configuration, which enhances its binding affinity to neurotransmitter receptors. This unique structure makes it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

4-[[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c21-20(28)15-4-6-16(7-5-15)23-18(26)8-9-19(27)25-13-11-24(12-14-25)17-3-1-2-10-22-17/h1-7,10H,8-9,11-14H2,(H2,21,28)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSJFKZKFFQWPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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